N-(pentan-2-yl)aniline

Vue d'ensemble

Description

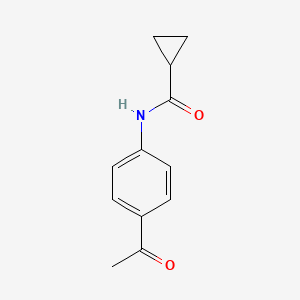

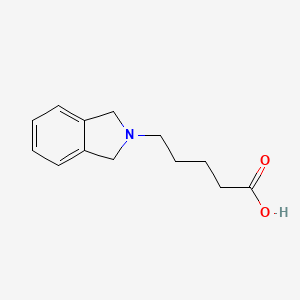

“N-(pentan-2-yl)aniline” is a chemical compound with the CAS Number: 2716-62-3 . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of “N-(pentan-2-yl)aniline” derivatives involves modifying aniline monomers with various characteristics . This allows for the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .Molecular Structure Analysis

The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis

The polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers .Physical And Chemical Properties Analysis

“N-(pentan-2-yl)aniline” is soluble in common organic solvents, so it can be used to make films . It has unique properties such as redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .Applications De Recherche Scientifique

Green Chemistry and Catalysis

The study by Xu Dan-qian (2011) showcases the utilization of N-(pentan-2-yl)aniline derivatives in the synthesis of pendimethalin, a widely used herbicide. By employing acidic ionic liquids as catalysts, this research highlights a green chemistry approach, emphasizing the importance of N-(pentan-2-yl)aniline derivatives in the development of environmentally friendly catalytic processes. The ability to reuse the catalysts multiple times without significant loss of activity presents a promising avenue for sustainable industrial applications Xu Dan-qian, 2011.

Advanced Materials and Polymerization

In the field of materials science, Guo et al. (2005) explored the electrochemical polymerization of aniline in the presence of sodium dodecyl sulfate (SDS) admicelles. This study reveals that N-(pentan-2-yl)aniline derivatives can influence the polymerization process, affecting the catalytic efficiency and the morphology of polyaniline films. The addition of n-pentanol was found to regulate the size of nanoparticles within the films, suggesting that derivatives of N-(pentan-2-yl)aniline play a crucial role in tailoring the properties of conductive polymers for specific applications Guo et al., 2005.

Organic Synthesis and Chemical Reactions

Research by Shimizu et al. (2021) demonstrates the synthetic versatility of N-(pentan-2-yl)aniline derivatives through the development of a novel catalytic process for synthesizing 1-(hetero)aryl-2,2,2-trichloroethanols. Using a palladium catalyst coordinated with an N-heterocyclic carbene derived from N-(pentan-2-yl)aniline, this work opens new pathways for creating bioactive compounds, highlighting the compound's significance in facilitating complex organic transformations Shimizu et al., 2021.

Environmental Chemistry and Herbicide Research

A study by Kpagh et al. (2016) focuses on the environmental behavior of pendimethalin, a derivative of N-(pentan-2-yl)aniline, examining its sorption kinetics in soil. This research provides critical insights into the environmental fate of pendimethalin, illustrating the broader implications of N-(pentan-2-yl)aniline derivatives in agricultural practices and their potential impact on water contamination Kpagh et al., 2016.

Safety And Hazards

The safety data sheet for “N-(pentan-2-yl)aniline” indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . There is a significant potential of PANI application in medicine and heterogeneous catalysis . One of the ways to overcome the low solubility of PANI involves the functionalization of PANI that makes it possible to increase the solubility while retaining many of its important properties .

Propriétés

IUPAC Name |

N-pentan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULIKQJHXKLBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334306 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pentan-2-yl)aniline | |

CAS RN |

2716-62-3 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.